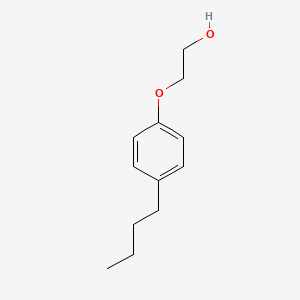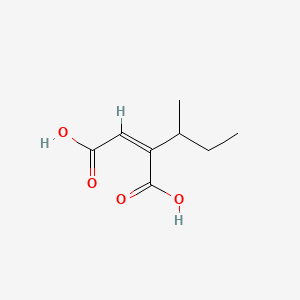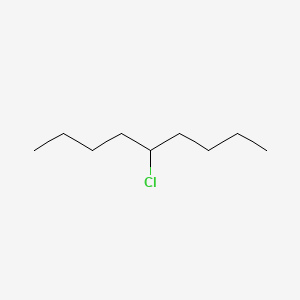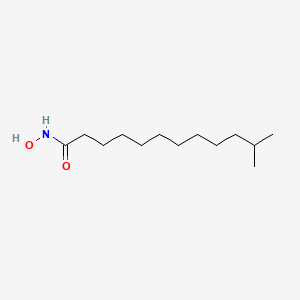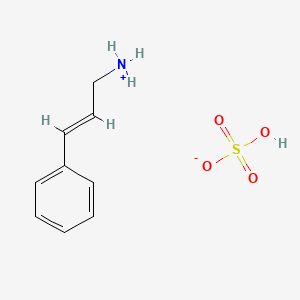
Cinnamylammonium hydrogen sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinnamylammonium hydrogen sulphate is an organic compound with the molecular formula C9H13NO4S It is a derivative of cinnamylamine and hydrogen sulphate, combining the properties of both components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cinnamylammonium hydrogen sulphate typically involves the reaction of cinnamylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Cinnamylamine} + \text{Sulfuric Acid} \rightarrow \text{this compound} ]
The reaction conditions, such as temperature, concentration, and reaction time, are optimized to achieve high yield and purity of the product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems. The use of advanced technologies and equipment ensures consistent quality and high production rates. The industrial process may also include purification steps, such as crystallization and filtration, to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Cinnamylammonium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where the hydrogen sulphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are performed under controlled temperature and pressure.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions. The conditions vary depending on the desired product.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Cinnamylammonium hydrogen sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of cinnamylammonium hydrogen sulphate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Cellular Membranes: Affecting membrane permeability and transport processes.
Modulating Signal Transduction: Influencing cellular signaling pathways and gene expression.
類似化合物との比較
Cinnamylammonium hydrogen sulphate can be compared with other similar compounds, such as:
Cinnamylamine: Shares the cinnamylamine moiety but lacks the hydrogen sulphate group.
Ammonium Sulphate: Contains the ammonium and sulphate groups but lacks the cinnamylamine moiety.
Cinnamyl Sulfonic Acid: Contains the cinnamyl group and sulfonic acid but differs in its overall structure and properties.
Uniqueness
This compound is unique due to its combination of cinnamylamine and hydrogen sulphate, providing distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
93962-94-8 |
|---|---|
分子式 |
C9H13NO4S |
分子量 |
231.27 g/mol |
IUPAC名 |
hydrogen sulfate;[(E)-3-phenylprop-2-enyl]azanium |
InChI |
InChI=1S/C9H11N.H2O4S/c10-8-4-7-9-5-2-1-3-6-9;1-5(2,3)4/h1-7H,8,10H2;(H2,1,2,3,4)/b7-4+; |
InChIキー |
YVKHDDDYVORMSO-KQGICBIGSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C[NH3+].OS(=O)(=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)C=CC[NH3+].OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



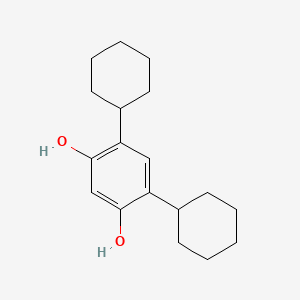
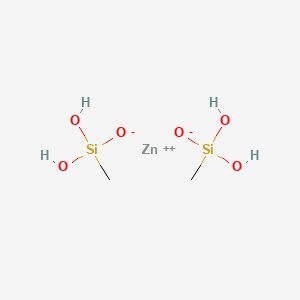
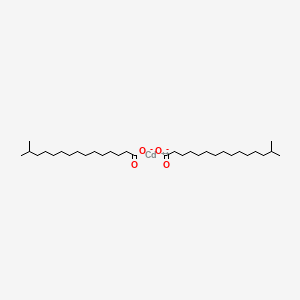
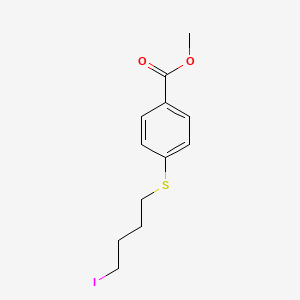




![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)
